Anti‑Inflammatory Potency in Carrageenan‑Induced Rat Paw Edema Model
In a carrageenan‑induced rat paw edema bioassay, Tropesin exhibited 88% protection with an ED₅₀ of 12.4 μM, while indomethacin provided 74.5% protection with an ED₅₀ of 9.5 μM [1]. Celecoxib, a selective COX‑2 inhibitor, served as a second comparator with 96.7% protection and an ED₅₀ of 86.1 μM [1].
| Evidence Dimension | Anti‑inflammatory potency (ED₅₀ and % protection) |
|---|---|
| Target Compound Data | ED₅₀ = 12.4 μM; Protection = 88% |
| Comparator Or Baseline | Indomethacin: ED₅₀ = 9.5 μM; Protection = 74.5%; Celecoxib: ED₅₀ = 86.1 μM; Protection = 96.7% |
| Quantified Difference | Tropesin ED₅₀ is 1.3‑fold higher than indomethacin but 6.9‑fold lower than celecoxib; Tropesin protection is 13.5 percentage points higher than indomethacin. |
| Conditions | Carrageenan‑induced rat paw edema bioassay |
Why This Matters
The data establish that Tropesin retains robust anti‑inflammatory efficacy comparable to indomethacin, which is essential for therapeutic relevance, but with a different potency profile that may influence dosing strategies.
- [1] ScienceDirect. (n.d.). Indometacin – General information. Retrieved from https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/indometacin (data referenced from Carrageenan‑induced rat paw edema bioassay). View Source
